N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide
CAS No.: 863511-29-9
Cat. No.: VC8302178
Molecular Formula: C19H20N2O3S2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863511-29-9 |
|---|---|
| Molecular Formula | C19H20N2O3S2 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-3,4-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C19H20N2O3S2/c1-13-4-9-18(10-14(13)2)26(22,23)20-11-16-12-25-19(21-16)15-5-7-17(24-3)8-6-15/h4-10,12,20H,11H2,1-3H3 |
| Standard InChI Key | OQSWILQZRISEGS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC)C |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC)C |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step organic reactions. A typical route could include:
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Formation of the Thiazole Ring:
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Reacting a substituted phenacyl bromide (e.g., 4-methoxyphenacyl bromide) with thiourea under basic conditions to form the thiazole core.
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Attachment of the Benzene Sulfonamide Group:
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Reacting the thiazole derivative with a sulfonyl chloride (e.g., 3,4-dimethylbenzenesulfonyl chloride) in the presence of a base like triethylamine.
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Introduction of the Methylene Bridge:
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Utilizing formaldehyde or similar reagents to introduce the methylene linker between the thiazole and benzene rings.
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The reaction conditions (e.g., solvents, temperatures) and purification steps (e.g., recrystallization or column chromatography) would depend on specific experimental protocols.
Applications in Medicinal Chemistry
Sulfonamide derivatives are widely studied for their pharmacological properties. The specific structure of this compound suggests potential applications in:
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties due to their ability to inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.
Anticancer Potential
The thiazole ring system has been identified as a pharmacophore in several anticancer agents. The presence of electron-donating groups (e.g., methoxy) and hydrophobic interactions from methyl groups could enhance binding affinity to cancer-related targets.
Anti-inflammatory Effects
Sulfonamide derivatives have shown promise as anti-inflammatory agents by modulating enzymes such as cyclooxygenase (COX).
Biological Significance
While specific biological studies on this compound are unavailable, related sulfonamide-thiazole derivatives have demonstrated:
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Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria.
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Antifungal Properties: Broad-spectrum activity against fungal pathogens.
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Cytotoxicity: Selectivity toward cancer cell lines like MCF-7 and HeLa through apoptosis induction.
Data Table: Comparison with Related Compounds
| Property | This Compound | Related Sulfonamides |
|---|---|---|
| Molecular Weight | 374.47 g/mol | Typically ranges from 300–450 g/mol |
| Key Functional Groups | Sulfonamide, Thiazole | Sulfonamides with various heterocyclic cores |
| Antibacterial Activity | Hypothetical; likely high | Proven for many sulfonamides |
| Anticancer Potential | Hypothetical; requires evaluation | Demonstrated in related compounds |
| Solubility | Likely moderate in polar solvents | Moderate to high |
Future Research Directions
To fully understand the potential of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide:
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Biological Assays:
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Evaluate antimicrobial activity against resistant bacterial strains.
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Test cytotoxic effects on various cancer cell lines.
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Molecular Docking Studies:
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Predict binding interactions with biological targets such as enzymes or receptors.
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Pharmacokinetics and Toxicology:
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Assess absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
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Structure-Activity Relationship (SAR):
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Modify substituents on the thiazole or benzene rings to optimize activity and reduce side effects.
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This compound represents an exciting avenue for research in medicinal chemistry due to its structural features and potential biological activities. Further experimental studies are essential to confirm its pharmacological utility.
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